

# Structural Classification and Properties

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## Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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**Isorosmanol** is an organic compound belonging to the **diterpene lactones** class. The table below summarizes its core chemical characteristics [1].

Property	Value / Description
Common Name	Isorosmanol
IUPAC Name	3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0 <sup>1,10</sup> .0 <sup>2,7</sup> ]hexadeca-2(7),3,5-trien-15-one
Chemical Formula	C <sub>20</sub> H <sub>26</sub> O <sub>5</sub>
Average Molecular Weight	346.4174 g/mol
Monoisotopic Mass	346.178023942 Da
CAS Registry Number	93780-80-4

## Mass Spectrometry Analysis Insights

**Isorosmanol** is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode, as this provides higher response for related diterpenes

[2]. While a full experimental mass spectrum for **Isorosmanol** is not available in the searched literature, data for its structural analog **rosmanol** provides a strong reference.

## Fragmentation Patterns of Rosmanol

In negative ion mode, the deprotonated molecule of rosmanol  $[M-H]^-$  is observed at **m/z 345.1**. Key fragmentation pathways and corresponding product ions are [2]:

- **m/z 283.0**: Formed by the loss of one molecule of CO<sub>2</sub> and one molecule of H<sub>2</sub>O (total 62 Da).
- **m/z 227.0**: A further fragment used as a qualifier ion.

This established fragmentation behavior is highly relevant for predicting and interpreting **Isorosmanol** mass spectra, given their structural similarity.

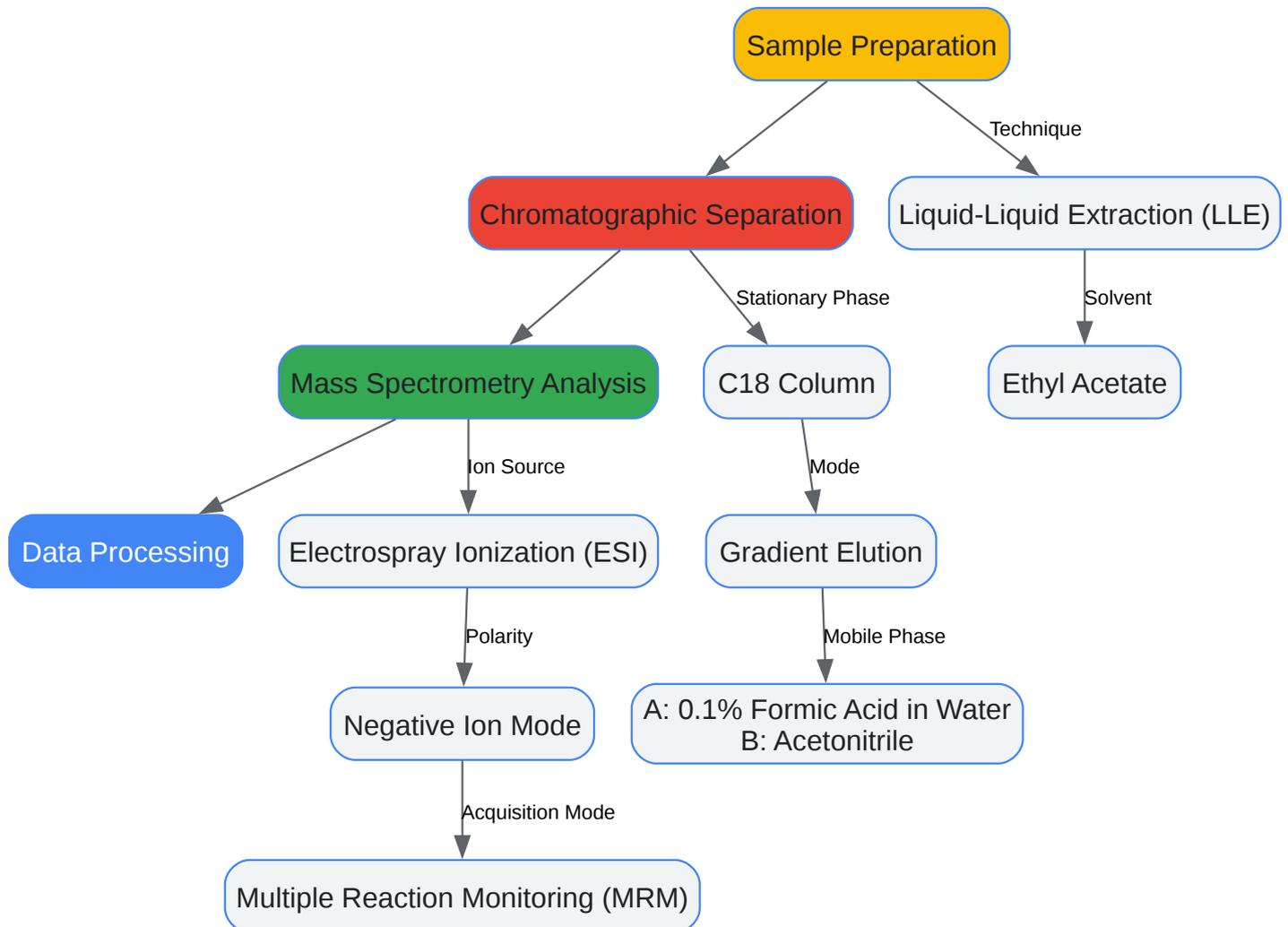
## Predicted Chromatographic Retention Times

Retention time can vary significantly depending on the analytical method. The following values have been predicted for **Isorosmanol** using different chromatographic conditions [1]:

Chromatographic Method	Predicted Retention Time
Waters ACQUITY UPLC HSS T3 C18 (Water:MeOH, 0.1% Formic Acid)	2593.2 seconds (approx. 43.2 minutes)
RIKEN method (Waters ACQUITY UPLC BEH C18, Water:ACN, 0.1% Formic Acid)	170.8 seconds (approx. 2.8 minutes)
XBridge C18 3.5u 2.1x50 mm (Water:MeOH, 0.1% Formic Acid)	772.0 seconds (approx. 12.9 minutes)

## Experimental Protocol for Diterpene Analysis

The following workflow and detailed methodology, adapted from a validated UHPLC-MS/MS study on rosmanol, carnosol, and carnosic acid, can be applied to **Isorosmanol** analysis [2].



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> Experimental workflow for the mass spectrometric analysis of diterpenes like **Isorosmanol**, covering sample preparation, separation, and detection.

### • 1. Sample Preparation

- **Technique: Liquid-Liquid Extraction (LLE)** is preferred over protein precipitation or solid-phase extraction for its ability to produce purified and concentrated samples with high efficiency and low noise [2].

- **Solvent: Ethyl acetate** is recommended due to its high extraction efficiency, low noise level, and better repeatability for related diterpenes [2].
- **2. Chromatographic Separation**
  - **Column:** ACQUITY UPLC HSS T3 C18 (1.8  $\mu\text{m}$ , 2.1 mm  $\times$  100 mm) [2].
  - **Mobile Phase:** A gradient system consisting of **A: 0.1% formic acid in water** and **B: acetonitrile** [2].
  - **Flow Rate:** 0.3 mL/min [2].
  - **Column Temperature:** 30  $^{\circ}\text{C}$  [2].
- **3. Mass Spectrometry Analysis**
  - **Ionization: Electrospray Ionization (ESI) in negative ion mode**, as diterpenes show a higher response in this mode [2].
  - **Acquisition Mode: Multiple Reaction Monitoring (MRM)** is used for high sensitivity and selectivity in quantification [2].

## Key Considerations for Researchers

Based on the gathered information, here are critical points to consider for your analysis:

- **Isomer Differentiation: Isorosmanol** is one of several isomers of rosmanol [3]. Careful method optimization is necessary to separate it from others like rosmanol and epirosmanol, which have identical molecular weights.
- **Extraction Specificity:** The recommended ethyl acetate extraction is a general method for diterpenes [2]. You may need to optimize this step to maximize the recovery of **Isorosmanol** specifically from your sample matrix.
- **Reference Standard:** For definitive identification and precise quantification, an authentic chemical standard of **Isorosmanol** is indispensable.

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## References

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